-Amino-2-methylphenol, also known as 4-amino-2-hydroxytoluene, 3-hydroxy-4-methylaniline, or 5-amino-o-cresol, is a small organic molecule with the formula C7H9NO. Researchers have employed various methods for its synthesis, including:
These methods allow researchers to obtain 5-amino-2-methylphenol for further investigation of its properties and potential applications.
5-Amino-2-methylphenol is an organic compound with the molecular formula C₇H₉NO and a CAS number of 2835-95-2. It is characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a methyl-substituted phenol ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and dyes, due to its unique chemical structure and properties .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-amino-2-methylphenol exhibits various biological activities, including:
Several methods exist for synthesizing 5-amino-2-methylphenol:
5-Amino-2-methylphenol has several applications across different industries:
Interaction studies involving 5-amino-2-methylphenol have focused on its metabolic pathways:
Several compounds share structural similarities with 5-amino-2-methylphenol. Here are some notable examples:
These compounds illustrate the diversity within the aminophenolic class while highlighting the unique properties of 5-amino-2-methylphenol.
5-Amino-2-methylphenol, also known by its systematic name 2-methyl-5-aminophenol, is a versatile chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [3]. This compound exists as an off-white to pale pink crystalline powder with a characteristic phenolic odor and demonstrates moderate solubility in water (1.2 g/L at 20°C) while being readily soluble in organic solvents such as ethanol and acetone [3] [7].
The industrial production of 5-amino-2-methylphenol employs several conventional synthetic routes, with each method offering distinct advantages and challenges [1] [7]. These established methodologies have been optimized over decades to ensure efficient production while maintaining high purity standards required for various applications [3].
The most common industrial route for synthesizing 5-amino-2-methylphenol involves the direct amination of 2-methylphenol (o-cresol) [1] [7]. This process typically follows a two-step sequence:
Nitration: 2-methylphenol undergoes controlled nitration using nitric acid under specific temperature conditions to produce 5-nitro-2-methylphenol [6]. The reaction requires precise control of temperature and concentration to ensure regioselectivity, directing the nitro group predominantly to the 5-position [2].
Reduction: The resulting 5-nitro-2-methylphenol is subsequently reduced using hydrogen gas in the presence of suitable catalysts to yield 5-amino-2-methylphenol [2] [6].
This conventional route is widely employed in industrial settings due to its relatively straightforward process and established protocols [1]. However, the nitration step presents significant challenges, including the handling of concentrated nitric acid and the potential formation of isomeric by-products that necessitate additional purification steps [6] [10].
An alternative synthetic approach involves the methylation of 5-aminophenol [5] [7]. This method utilizes formaldehyde as the methylating agent in the presence of reducing agents to introduce the methyl group at the ortho position relative to the hydroxyl group [5]. The Eschweiler-Clarke methylation reaction represents one such methodology, employing formaldehyde and formic acid for reductive methylation [23].
The methylation route offers certain advantages, particularly in terms of starting material availability and reaction conditions [5] [7]. However, achieving high regioselectivity remains challenging, often requiring precise control of reaction parameters to minimize the formation of undesired methylated products [5] [23].
A less common but industrially significant method involves the conversion of 2-amino-5-methyl-benzenesulfonic acid to 5-amino-2-methylphenol through a high-temperature, high-pressure desulfonation process [10]. This route typically employs strong alkaline conditions (potassium or sodium hydroxide) at temperatures around 300°C and pressures of 15-20 bar [10].
The reaction proceeds through the following sequence:
While this method can achieve high yields, it requires specialized equipment capable of withstanding harsh reaction conditions [10]. The process is particularly valuable when 2-amino-5-methyl-benzenesulfonic acid is readily available as a starting material [10].
Table 1 summarizes the key aspects of these conventional synthetic routes:
| Synthetic Route | Starting Materials | Key Reagents | Conditions | Advantages/Disadvantages |
|---|---|---|---|---|
| Amination of 2-methylphenol | 2-methylphenol (o-cresol) | Nitric acid, H2 | Nitration followed by reduction | Common industrial route; Requires controlled nitration |
| Methylation of 5-aminophenol | 5-aminophenol | Formaldehyde, reducing agent | Reductive methylation | Direct route; Requires precise control of methylation |
| Reduction of 5-nitro-2-methylphenol | 2-methylphenol (o-cresol) | Nitric acid, H2/catalyst | Nitration at position 5, followed by reduction | Well-established; Requires hazardous nitration step |
| Sulfonation-desulfonation route | 2-amino-5-methyl-benzenesulfonic acid | Alkali (KOH/NaOH) | High temperature (300°C), high pressure (15-20 bar) | High yield; Requires harsh conditions |
Recent advances in catalytic chemistry have led to significant improvements in the synthesis of 5-amino-2-methylphenol, focusing on enhancing efficiency, selectivity, and environmental sustainability [8] [14]. These innovations align with green chemistry principles, aiming to reduce waste generation, minimize energy consumption, and decrease the use of hazardous reagents [14] [20].
Heterogeneous catalysts have emerged as powerful tools for the synthesis of 5-amino-2-methylphenol, offering advantages in terms of catalyst recovery and process sustainability [8] [21]. Ruthenium-based catalysts, particularly ruthenium nanoparticles supported on carbon (Ru/C), have demonstrated exceptional activity in the selective methylation of amines under mild conditions [21]. These catalysts operate efficiently at temperatures around 70°C in the presence of hydrogen and formaldehyde, providing high selectivity for the desired product [21].
The Ru/C catalytic system offers several advantages:
However, challenges remain, particularly regarding catalyst leaching during extended operation, which can impact long-term stability and economic viability [21].
Platinum-supported catalysts (Pt/C) represent another significant advancement in the catalytic synthesis of aromatic amines, including 5-amino-2-methylphenol [8] [21]. These catalysts excel in the selective reduction of nitro compounds and demonstrate particular efficacy with aromatic substrates [8]. The catalytic activity of Pt/C systems has been extensively studied, revealing optimal performance parameters for temperature, hydrogen pressure, and substrate concentration [8].
Research findings indicate that Pt/C catalysts operate most effectively at moderate temperatures, balancing reaction rate with selectivity [8]. However, their application scope may be somewhat limited compared to ruthenium-based systems, particularly for certain substrate classes [21].
A major innovation in the green synthesis of 5-amino-2-methylphenol involves the implementation of continuous flow processing technologies [6] [13]. These systems offer significant advantages over traditional batch processes, particularly for reactions involving hazardous reagents or exothermic steps [6].
For the synthesis of 5-amino-2-methylphenol, continuous flow nitration of 2-methylphenol has been developed using tubular reactors operating at carefully controlled temperatures (0-10°C) [6]. This approach enables:
The subsequent reduction step can also be performed in continuous mode, further enhancing process efficiency and safety [6].
Green chemistry innovations have extended to the use of ionic liquids as reaction media or supports for the synthesis of aromatic amines [14] [22]. These systems employ microwave irradiation to accelerate reactions while maintaining high selectivity [14] [22]. Although not specifically developed for 5-amino-2-methylphenol, these methodologies demonstrate potential applicability to its synthesis, particularly for specialized applications requiring high purity [14].
The advantages of ionic liquid-supported synthesis include:
However, challenges remain regarding the complexity of catalyst preparation and the economic feasibility of scaling these processes to industrial production levels [14].
Table 2 summarizes these catalytic approaches and green chemistry innovations:
| Catalytic Method | Catalyst System | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Heterogeneous Ru catalysis | Ru/C nanoparticles | 70°C, H2, formaldehyde | High selectivity, mild conditions | Catalyst leaching issues |
| Pt/C catalysis | Pt/C | Moderate temperature, H2 | Good for aromatic amines | Limited substrate scope |
| Continuous flow nitration | Tubular reactor system | 0-10°C, fuming nitric acid | Uniform output, scalable | Requires precise temperature control |
| Green chemistry ionic liquid support | Ionic liquids with microwave irradiation | Microwave irradiation | Environmentally friendly, energy efficient | Complex catalyst preparation |
The industrial production of 5-amino-2-methylphenol necessitates robust purification processes and stringent quality control measures to ensure product consistency and purity [3] [7]. These aspects are particularly critical given the compound's applications in pharmaceutical intermediates, dye synthesis, and polymer additives, where impurities can significantly impact downstream processes [3].
Crystallization represents a primary purification method for 5-amino-2-methylphenol, enabling the removal of impurities while yielding a high-purity crystalline product [15] [19]. Industrial crystallization processes typically employ cooling crystallization using mixed solvent systems, particularly combinations of methanol and water [15] [19].
The crystallization process generally follows these steps:
Research has demonstrated that optimized cooling rates and solvent ratios significantly impact crystal morphology, purity, and yield [15]. For industrial applications, cooling rates of approximately 10 K/h have proven effective in balancing crystal quality with process efficiency [10] [15].
Acid-base extraction techniques exploit the amphoteric nature of 5-amino-2-methylphenol, allowing selective separation from various impurities [10] [15]. This approach is particularly effective for removing non-basic impurities and isomeric by-products [10].
A typical acid-base extraction process involves:
Research findings indicate that precise pH control during the precipitation step is critical, with optimal results typically achieved in the pH range of 4.5-6.0 [10] [15]. This approach has proven particularly effective for removing trace amounts of diaminodiphenyl ether derivatives, which can be problematic impurities in aminophenol compounds [15].
Adsorption treatments using activated carbon or similar adsorbents play a crucial role in removing colored impurities and trace contaminants from 5-amino-2-methylphenol [15] [19]. These treatments are often integrated into the crystallization process or performed as separate purification steps [15].
The effectiveness of adsorption treatments depends on several factors:
Industrial processes typically employ activated carbon treatments at elevated temperatures (60-100°C) to enhance adsorption kinetics while maintaining 5-amino-2-methylphenol in solution [15] [19].
Quality control for 5-amino-2-methylphenol involves comprehensive analytical testing to ensure compliance with established specifications [3] [12]. Standard quality parameters include:
These specifications ensure batch-to-batch consistency and suitability for various applications [3] [16]. Quality control laboratories employ validated analytical methods, including HPLC with internal standard quantification, to monitor these parameters throughout the production process [16] [19].
Table 3 summarizes the key purification techniques:
| Technique | Process Details | Solvents Used | Quality Parameters | Scale Considerations |
|---|---|---|---|---|
| Crystallization | Cooling crystallization with methanol/water | Methanol, water, acetone | Purity ≥99.0%, moisture ≤0.3% | Lab to industrial scale |
| Acid-base extraction | pH adjustment (4.5-6.0) to precipitate | Aqueous acid/base, organic solvents | Residual solvents meet ICH Q3C limits | Requires pH monitoring |
| Adsorption treatment | Activated carbon treatment | Methanol, water | Heavy metals ≤10 ppm | Additional filtration steps for large scale |
| Continuous flow purification | Inline quenching and extraction | Organic solvents (toluene, ethyl acetate) | Batch-to-batch consistency | Continuous monitoring required |
Table 4 outlines the quality control standards:
| Parameter | Specification | Test Method | Importance |
|---|---|---|---|
| Purity (HPLC) | ≥99.0% | HPLC with internal standard | Product efficacy and safety |
| Moisture Content | ≤0.3% (Karl Fischer) | Karl Fischer titration | Stability during storage |
| Residual Solvents | Meets ICH Q3C Class 3 limits | Gas chromatography | Safety and regulatory compliance |
| Heavy Metals | ≤10 ppm (USP <231>) | USP <231> or equivalent | Safety and regulatory compliance |
| Appearance | Off-white to pale pink crystalline powder | Visual inspection | Batch consistency |
The industrial-scale production of 5-Amino-2-methylphenol presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes [3] [6]. These challenges span multiple aspects of production, from process safety to environmental considerations [6] [13].
Achieving consistent product quality across production batches represents a significant challenge in the industrial manufacturing of 5-Amino-2-methylphenol [3] [6]. Key factors affecting batch-to-batch consistency include:
Advanced process control strategies have been developed to address these challenges, including:
Research has demonstrated that implementing these control strategies can significantly improve product consistency while reducing waste generation through minimized off-specification batches [6] [18].
Scaling purification processes from laboratory to industrial production presents unique challenges, particularly regarding efficiency and economics [15] [19]. Large-scale crystallization, for instance, requires careful control of nucleation and crystal growth to maintain product quality while achieving acceptable throughput [15].
Industrial-scale purification challenges include:
Innovations addressing these challenges include:
These advancements have enabled more efficient purification processes with reduced environmental impact and improved economics [15] [19].
Environmental sustainability and economic viability represent interconnected challenges in the industrial production of 5-Amino-2-methylphenol [13] [20]. Environmental concerns include:
Economic factors influencing scalability include:
Green chemistry approaches have emerged as promising solutions to these challenges, offering potential improvements in both environmental and economic performance [14] [20]. These include:
Research indicates that implementing these approaches can reduce production costs while simultaneously improving environmental performance, though initial capital investments may be substantial [14] [20].
Table 5 summarizes the key scalability challenges and potential solutions:
| Challenge Category | Specific Challenges | Industrial Solutions | Implementation Considerations |
|---|---|---|---|
| Process Safety | Handling of hazardous reagents (nitric acid, hydrogen); Exothermic reactions during nitration | Continuous flow processes; Improved reactor design; Safety monitoring systems | Capital investment for safety equipment; Operator training; Risk assessment protocols |
| Reaction Control | Temperature control during nitration; Selectivity in amination/methylation steps; Batch-to-batch consistency | Automated process control; In-line monitoring; Optimized reaction parameters | Sensor technology integration; Process validation; Quality by Design (QbD) approach |
| Purification Efficiency | Removal of by-products; Achieving high purity (≥99.0%); Minimizing solvent usage | Continuous crystallization; Multi-stage extraction; Advanced filtration systems | Equipment selection; Process optimization; Validation of purification steps |
| Environmental Impact | Waste management; Reducing solvent usage; Meeting emission standards | Solvent recycling; Catalytic processes; Green chemistry approaches | Regulatory compliance; Waste treatment facilities; Life cycle assessment |
| Cost Considerations | Raw material costs; Energy consumption; Catalyst recovery and reuse | Process intensification; Catalyst immobilization; Energy recovery systems | Return on investment analysis; Scale-up studies; Supply chain optimization |
Irritant;Environmental Hazard